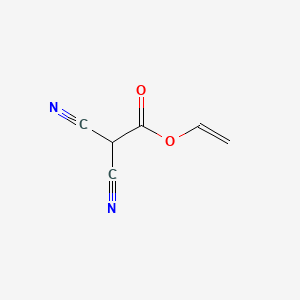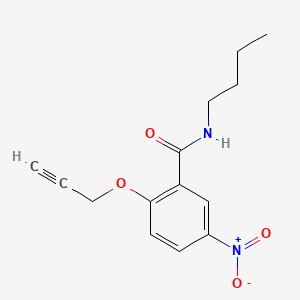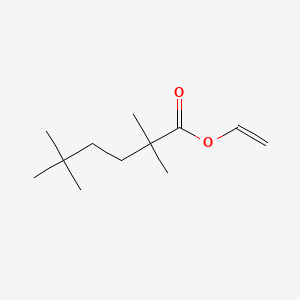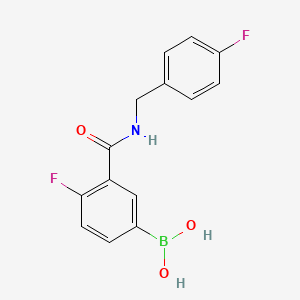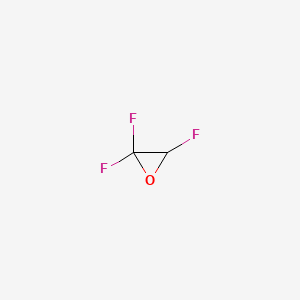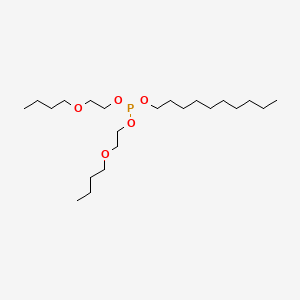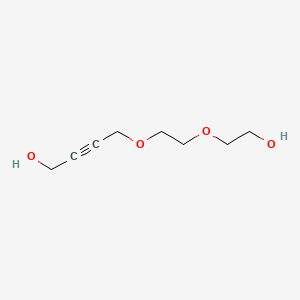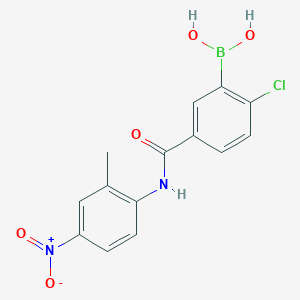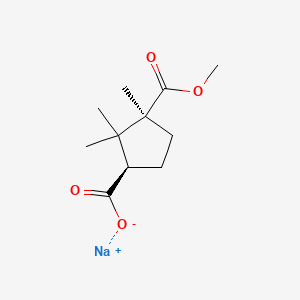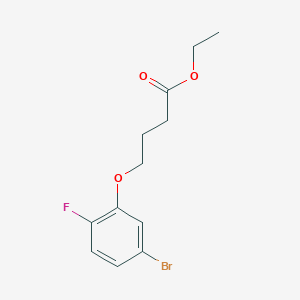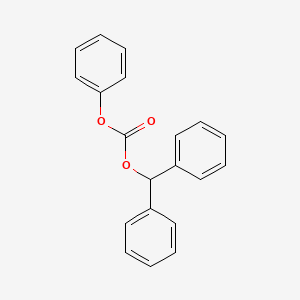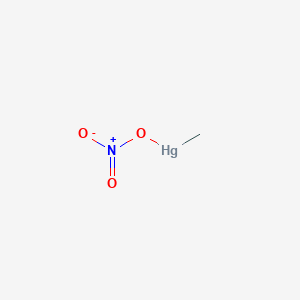
Mercury, methyl(nitrato-O)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, methyl(nitrato-O)- is an organomercury compound with the chemical formula CH₃HgNO₃. This compound is part of a broader class of organomercury compounds, which are known for their significant toxicity and environmental impact. Organomercury compounds, including methylmercury, are of particular concern due to their ability to bioaccumulate in the food chain, leading to severe health effects in humans and wildlife .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mercury, methyl(nitrato-O)- typically involves the reaction of methylmercury chloride with silver nitrate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3HgCl+AgNO3→CH3HgNO3+AgCl
This method ensures a high yield of mercury, methyl(nitrato-O)- with minimal by-products .
Industrial Production Methods
Industrial production of mercury, methyl(nitrato-O)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. Safety measures are paramount due to the toxic nature of mercury compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Mercury, methyl(nitrato-O)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) nitrate and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury or other mercury(I) compounds.
Substitution: The nitrate group can be substituted with other ligands, such as chloride or acetate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like stannous chloride and sodium borohydride are often used.
Substitution: Reagents such as sodium chloride or acetic acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) nitrate and other oxidized mercury species.
Reduction: Elemental mercury and mercury(I) compounds.
Substitution: Various organomercury compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Mercury, methyl(nitrato-O)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for mercury analysis.
Biology: Studied for its effects on microbial mercury methylation and its role in the mercury cycle in the environment.
Medicine: Research on its toxicological effects and potential therapeutic uses in chelation therapy.
Industry: Utilized in the production of certain pharmaceuticals and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of mercury, methyl(nitrato-O)- involves its interaction with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular processes. The compound can cross the blood-brain barrier, causing neurotoxic effects by inducing oxidative stress and disrupting neurotransmitter function. Key molecular targets include enzymes involved in cellular respiration and antioxidant defense .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury (CH₃Hg⁺): Similar in structure but lacks the nitrate group.
Ethylmercury (C₂H₅Hg⁺): Contains an ethyl group instead of a methyl group.
Dimethylmercury ((CH₃)₂Hg): Contains two methyl groups bonded to mercury.
Phenylmercury (C₆H₅Hg⁺): Contains a phenyl group bonded to mercury
Uniqueness
Mercury, methyl(nitrato-O)- is unique due to the presence of the nitrate group, which influences its reactivity and toxicity. The nitrate group can participate in additional chemical reactions, making this compound versatile in various applications. Its distinct chemical properties also affect its environmental behavior and biological interactions .
Eigenschaften
CAS-Nummer |
2374-27-8 |
|---|---|
Molekularformel |
CH3HgNO3 |
Molekulargewicht |
277.63 g/mol |
IUPAC-Name |
methyl(nitrooxy)mercury |
InChI |
InChI=1S/CH3.Hg.NO3/c;;2-1(3)4/h1H3;;/q;+1;-1 |
InChI-Schlüssel |
ZVTVGJJRBKPPEW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Hg]O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


